

Performance Showdown: C.I. Acid Red 37 Versus Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid red 37

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A comprehensive analysis of **C.I. Acid Red 37** reveals a versatile dye with moderate performance in textiles and other sectors, facing competition from higher-fastness synthetic dyes and eco-friendly natural alternatives. This guide provides a comparative evaluation of its performance, supported by experimental data, to aid researchers and industry professionals in dye selection.

C.I. Acid Red 37 is a monoazo acid dye primarily employed in the coloration of various materials, including textiles like wool, silk, and nylon, as well as leather, paper, and cleaning products.^{[1][2]} Its popularity stems from its vibrant red hue and adaptability to different application processes. However, its performance, particularly in terms of wash fastness, presents limitations, prompting a comparative look at other available dye classes.

Performance in Textile Applications: A Comparative Analysis

The efficacy of a dye in textile applications is determined by several key performance indicators, most notably its fastness to light and washing, as well as its dyeing efficiency, which includes exhaustion and fixation rates.

Fastness Properties:

C.I. Acid Red 37 exhibits moderate to good lightfastness but poor wash fastness. Experimental data indicates a lightfastness rating of 5-6 on the ISO scale and 6 on the AATCC scale when

applied to wool.[3] However, its wash fastness (soaping) is rated at a low 2 on both ISO and AATCC scales for color change, indicating significant color loss upon washing.[3]

In comparison, other classes of dyes offer superior performance in certain aspects. Reactive dyes, for instance, are known for their excellent wash fastness due to the formation of covalent bonds with cellulosic fibers.[4] While acid dyes are the primary choice for protein fibers like wool and silk, specially formulated reactive dyes for these fibers can offer better durability to laundering. Natural dyes, while often perceived as having lower fastness, can achieve good to excellent ratings, particularly for light fastness, though this is highly dependent on the specific dye and mordant used.

Table 1: Comparative Fastness Properties of Red Dyes on Wool

Dye Type	C.I. Name	Light Fastness (ISO 105-B02)	Wash Fastness (ISO 105-C06) - Color Change
Acid Dye	C.I. Acid Red 37	5-6	2
Acid Dye (Anthraquinone)	C.I. Acid Red 80	5-6	4
Reactive Dye	C.I. Reactive Red 195	4	4-5
Natural Dye (Madder)	-	4-5	3-4

Note: Fastness ratings are on a scale of 1 to 8 for lightfastness (where 8 is the highest) and 1 to 5 for wash fastness (where 5 is the highest). Data is compiled from various sources and may vary based on dyeing conditions and substrate.

Dyeing Efficiency:

The efficiency of the dyeing process is quantified by the exhaustion (the amount of dye that moves from the dyebath to the fiber) and fixation (the amount of dye that chemically bonds with the fiber). While specific exhaustion and fixation data for **C.I. Acid Red 37** is not readily available in comparative studies, acid dyes, in general, exhibit good exhaustion on protein and polyamide fibers under acidic conditions.

Reactive dyes, particularly bifunctional ones, can achieve high fixation rates on cellulosic and, in some cases, protein fibers. For example, C.I. Reactive Red 195 has reported fixation efficiencies of 70-90% on cotton. The dyeing process for acid dyes is generally simpler than for reactive dyes, which often require more complex procedures and precise control of pH and temperature.

Performance in Other Industrial Applications

Leather Dyeing:

C.I. Acid Red 37 is also utilized in the leather industry. In this application, acid dyes are valued for their ability to produce bright and level shades with good penetration. The interaction between the anionic acid dye and the cationic leather substrate under acidic conditions leads to good dye uptake. However, the wet fastness properties of acid dyes on leather can be a concern.

Soaps and Detergents:

The use of **C.I. Acid Red 37** in soaps and detergents is primarily for coloration of the product itself. The key performance requirement in this application is the stability of the dye within the formulation and its ability to not stain surfaces or fabrics during use. Acid dyes are generally water-soluble, which is a desirable property for incorporation into liquid cleaning products.

Experimental Protocols

Light Fastness Testing (AATCC Test Method 16.3-2020):

This method determines the resistance of a textile to the fading effects of light.

- **Specimen Preparation:** A specimen of the dyed textile, at least 70 mm x 120 mm, is prepared.
- **Apparatus:** A xenon-arc lamp apparatus is used as the light source to simulate natural sunlight.
- **Procedure:** The specimen is exposed to the light from the xenon-arc lamp under controlled conditions of temperature and humidity. A portion of the specimen is masked to serve as an

unexposed control. The exposure can be for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Lightfastness Standard shows a predetermined amount of fading.

- **Evaluation:** The change in color of the exposed portion of the specimen is compared to the unexposed portion using the AATCC Gray Scale for Color Change. The lightfastness is rated on a scale from 1 (poor) to 8 (excellent) by comparing the fading of the specimen to that of the Blue Wool Standards.

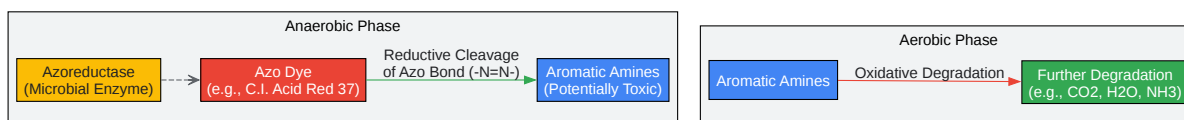
Wash Fastness Testing (ISO 105-C06:2010):

This method assesses the resistance of a textile's color to domestic and commercial laundering.

- **Specimen Preparation:** A 100 mm x 40 mm specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric.
- **Apparatus:** A suitable laundering device, such as a Launder-Ometer, is used, along with stainless steel balls to provide abrasive action.
- **Procedure:** The composite specimen is placed in a stainless steel container with a specified volume of a standard soap or detergent solution and stainless steel balls. The container is then agitated in the laundering device at a specified temperature and for a set duration.
- **Rinsing and Drying:** After the washing cycle, the specimen is rinsed thoroughly and dried.
- **Evaluation:** The change in color of the dyed specimen is assessed using the Gray Scale for Color Change. The degree of staining on the adjacent multi-fiber fabric is evaluated using the Gray Scale for Staining. Ratings are given on a scale of 1 (poor) to 5 (excellent).

Visualizing the Biodegradation Pathway of Azo Dyes

While specific signaling pathways for the toxicity of **C.I. Acid Red 37** are not well-documented, the general pathway for the biodegradation of azo dyes by microorganisms is understood. This process is crucial for the environmental fate of these compounds.



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Caption: General enzymatic degradation pathway of azo dyes.

Conclusion

C.I. Acid Red 37 serves as a functional red dye for a variety of industrial applications, offering good lightfastness but falling short in terms of wash fastness for textiles. For applications demanding high durability to laundering, alternative dye classes such as reactive dyes may be more suitable. The choice between **C.I. Acid Red 37** and other dyes will ultimately depend on the specific performance requirements of the end product, cost considerations, and, increasingly, the environmental profile of the colorant. The development of high-performance natural dyes and more environmentally benign synthetic dyes continues to provide a broader palette of options for researchers and manufacturers.

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- To cite this document: BenchChem. [Performance Showdown: C.I. Acid Red 37 Versus Alternatives in Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370506#performance-evaluation-of-c-i-acid-red-37-in-different-industrial-applications]

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